Oxetane-3,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxetane-3,3-dicarboxylic acid is a chemical compound characterized by a four-membered ring structure containing one oxygen atom and two carboxylic acid groups attached to the third carbon atom This compound is part of the oxetane family, which is known for its unique ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane-3,3-dicarboxylic acid typically involves the formation of the oxetane ring followed by the introduction of carboxylic acid groups. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the cyclization of diols or epoxides can lead to the formation of the oxetane ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxetane-3,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or carbodiimides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane-3,3-dicarboxylate esters, while reduction can produce oxetane-3,3-dimethanol .
Scientific Research Applications
Oxetane-3,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Oxetane derivatives are explored for their potential as drug candidates due to their unique structural features and reactivity.
Industry: The compound is used in the development of advanced materials, including coatings, adhesives, and resins
Mechanism of Action
The mechanism of action of oxetane-3,3-dicarboxylic acid and its derivatives involves interactions with various molecular targets and pathways. The compound’s ring strain and reactive carboxylic acid groups enable it to participate in a range of chemical reactions. These reactions can modulate biological pathways, leading to potential therapeutic effects. For example, oxetane derivatives can inhibit enzymes or interact with cellular receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
Oxetane-3,3-dicarboxylic acid can be compared to other similar compounds, such as:
Oxetane-3-carboxylic acid: This compound has only one carboxylic acid group and exhibits different reactivity and applications.
Azetidine-3,3-dicarboxylic acid: This compound contains a nitrogen atom in the ring instead of oxygen, leading to distinct chemical properties and biological activities.
Thietane-3,3-dicarboxylic acid:
Properties
Molecular Formula |
C5H6O5 |
---|---|
Molecular Weight |
146.10 g/mol |
IUPAC Name |
oxetane-3,3-dicarboxylic acid |
InChI |
InChI=1S/C5H6O5/c6-3(7)5(4(8)9)1-10-2-5/h1-2H2,(H,6,7)(H,8,9) |
InChI Key |
QMJZYTCQHMWPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.